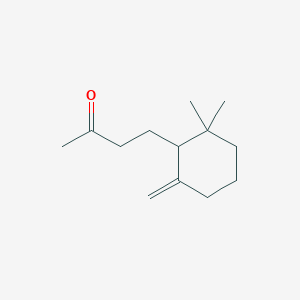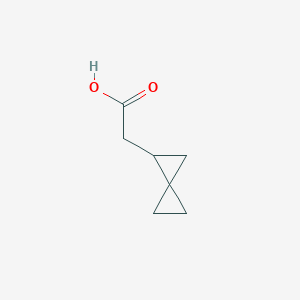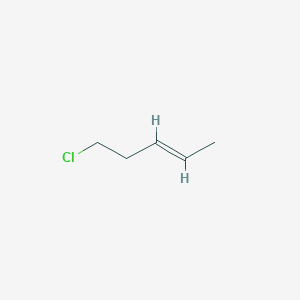
LEAD CYANATE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
LEAD CYANATE is an organometallic compound with the molecular formula C₂N₂O₂Pb It is characterized by the presence of lead coordinated to two cyanate groups
准备方法
Synthetic Routes and Reaction Conditions
LEAD CYANATE can be synthesized through the reaction of lead(II) acetate with potassium cyanate in an aqueous medium. The reaction typically proceeds as follows: [ \text{Pb(CH₃COO)₂} + 2 \text{KNCO} \rightarrow \text{Pb(NCO)₂} + 2 \text{KCH₃COO} ] The reaction is carried out under mild conditions, usually at room temperature, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
Industrial production of dicyanatolead involves similar synthetic routes but on a larger scale. The reaction is conducted in large reactors with continuous stirring to ensure complete mixing of the reactants. The product is then purified through multiple recrystallization steps to achieve the desired purity.
化学反应分析
Types of Reactions
LEAD CYANATE undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form lead(IV) compounds.
Reduction: It can be reduced to lead(0) or lead(II) compounds.
Substitution: The cyanate groups can be substituted with other ligands, such as halides or phosphines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halide salts or phosphine ligands are employed under mild conditions.
Major Products Formed
Oxidation: Lead(IV) oxide or lead(IV) acetate.
Reduction: Lead metal or lead(II) acetate.
Substitution: Lead halides or lead phosphine complexes.
科学研究应用
LEAD CYANATE has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other lead-containing compounds.
Biology: Studies have explored its potential as a biological probe due to its unique coordination properties.
Medicine: Research is ongoing to investigate its potential use in radiotherapy for cancer treatment.
Industry: It is used in the production of specialized materials, such as lead-based catalysts and semiconductors.
作用机制
The mechanism by which dicyanatolead exerts its effects involves the coordination of the lead center to various molecular targets. The cyanate groups can participate in ligand exchange reactions, allowing the compound to interact with different biological and chemical systems. The pathways involved include:
Coordination Chemistry: The lead center forms stable complexes with various ligands.
Ligand Exchange: The cyanate groups can be replaced by other ligands, facilitating diverse chemical reactions.
相似化合物的比较
Similar Compounds
Lead(II) acetate: Similar in terms of lead content but lacks the cyanate groups.
Lead(II) chloride: Contains lead and halide ligands instead of cyanate.
Lead(II) nitrate: Contains lead and nitrate ligands, differing in reactivity and applications.
Uniqueness
LEAD CYANATE is unique due to the presence of cyanate groups, which impart distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in chemistry and industry.
属性
IUPAC Name |
dicyanatolead |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2CHNO.Pb/c2*2-1-3;/h2*3H;/q;;+2/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQRNFHKPWZSITM-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)O[Pb]OC#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2N2O2Pb |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60586916 |
Source


|
| Record name | Dicyanatoplumbane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60586916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13453-58-2 |
Source


|
| Record name | Dicyanatoplumbane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60586916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














